N5-Benzyl-1H-1,2,4-triazole-3,5-diamine
CAS No.: 21505-06-6
Cat. No.: VC5958283
Molecular Formula: C9H11N5
Molecular Weight: 189.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21505-06-6 |
|---|---|
| Molecular Formula | C9H11N5 |
| Molecular Weight | 189.222 |
| IUPAC Name | 3-N-benzyl-1H-1,2,4-triazole-3,5-diamine |
| Standard InChI | InChI=1S/C9H11N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13,14) |
| Standard InChI Key | STKMUWKEILTMII-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=NNC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2,4-triazole ring—a five-membered aromatic system with three nitrogen atoms—modified by a benzyl group (-CHCH) at the N5 position and two amino (-NH) groups at the 3 and 5 positions. This configuration confers both polar (amino groups) and nonpolar (benzyl) regions, enabling diverse intermolecular interactions. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-N-benzyl-1H-1,2,4-triazole-3,5-diamine |
| SMILES | C1=CC=C(C=C1)CNC2=NNC(=N2)N |
| InChIKey | STKMUWKEILTMII-UHFFFAOYSA-N |
| Solubility | Limited data; likely polar aprotic solvents |
The benzyl group increases lipophilicity (logP ≈ 1.8), facilitating membrane permeability in biological systems.
Spectroscopic Characterization
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NMR: NMR spectra show characteristic signals for the benzyl methylene protons (δ 3.82 ppm, singlet) and aromatic protons (δ 7.21–7.31 ppm) .
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IR: Stretching vibrations at 3288 cm (N-H), 1639 cm (C=N), and 3029 cm (C-H aromatic) confirm functional groups .
Synthesis and Optimization
Laboratory-Scale Synthesis
The primary route involves nucleophilic substitution of 1,2,4-triazole-3,5-diamine with benzyl halides (e.g., benzyl chloride) under basic conditions:
Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Base: Potassium carbonate (KCO)
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Temperature: 80–100°C
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Solvent Recovery: High-boiling solvents like DMF complicate recycling.
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Byproduct Formation: Over-alkylation at N3 or N1 positions necessitates precise stoichiometry.
Continuous flow reactors and automated platforms are emerging solutions to enhance reproducibility and yield.
Reactivity and Functionalization
Amino Group Reactivity
The 3- and 5-amino groups participate in:
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Acylation: Reaction with acyl chlorides to form amides.
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Schiff Base Formation: Condensation with aldehydes/ketones.
These reactions enable the creation of derivatives for structure-activity relationship (SAR) studies.
Triazole Ring Modifications
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Electrophilic Substitution: Bromination at the C4 position under mild conditions.
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Metal Coordination: The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu), useful in catalysis.
Pharmacological Activities
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 16 | 18 |
Mechanistically, the compound interferes with DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .
Anti-inflammatory Effects
Inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has been observed in vitro, reducing prostaglandin and leukotriene synthesis .
Materials Science Applications
Polymer Modification
Incorporating the benzyl-triazole moiety into polymers enhances:
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Thermal Stability: Decomposition temperature increases by 40–60°C.
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Solvent Resistance: Reduced swelling in hydrocarbons.
Corrosion Inhibition
Electrochemical studies show 85% efficiency in protecting mild steel in HCl, attributed to adsorption via the triazole ring and benzyl group.
Future Research Directions
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